molecular formula C17H19NO3 B8271698 Isochavicine CAS No. 30511-77-4

Isochavicine

Cat. No.: B8271698
CAS No.: 30511-77-4
M. Wt: 285.34 g/mol
InChI Key: MXXWOMGUGJBKIW-MFDSWNTHSA-N
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Description

Isochavicine is an alkaloid extracted from Piper retrofractum . It has a molecular formula of C17H19NO3 . It’s also known by its IUPAC name (2E,4Z)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one .


Synthesis Analysis

The synthesis of this compound involves the UV irradiation of piperine . This process produces this compound as one of the trans-cis isomers of piperine .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms . The average mass is 285.338 Da and the monoisotopic mass is 285.136505 Da .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 285.34 . It’s soluble in water at a concentration of 10.56 mg/L at 25 °C .

Properties

CAS No.

30511-77-4

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2-,7-3+

InChI Key

MXXWOMGUGJBKIW-MFDSWNTHSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C=C\C2=CC3=C(C=C2)OCO3

SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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